Isazofos

Description

Properties

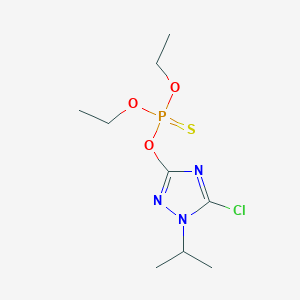

IUPAC Name |

(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN3O3PS/c1-5-14-17(18,15-6-2)16-9-11-8(10)13(12-9)7(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGWAGWAHHFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034676 | |

| Record name | Isazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or amber liquid; [HSDB] | |

| Record name | Isazofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170 °C at 760 mm Hg | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with methanol, chloroform, benzene, hexane, In water, 69 mg/l at 20 °C | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 @ 20 °C | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000087 [mmHg], 8.70X10-5 mm Hg at 25 °C | |

| Record name | Isazofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Yellowish liquid, Yellow liquid | |

CAS No. |

42509-80-8 | |

| Record name | Isazofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42509-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isazofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042509808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(5-chloro-1-isopropyl-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAZOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF67CG9STQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISAZOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical properties and structure of Isazofos

An In-depth Technical Guide on the Chemical Properties and Structure of Isazofos

Introduction

This compound is a synthetic organothiophosphate compound formerly used as a broad-spectrum insecticide and nematicide.[1][2] It was primarily employed to control soil insects on turf and various crops.[1][3] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][4] This document provides a detailed overview of the chemical structure, properties, mechanism of action, synthesis, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a yellow or amber liquid.[1][3] Its quantitative physical and chemical properties are summarized in the table below for clear reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇ClN₃O₃PS | [1][5] |

| Molecular Weight | 313.74 g/mol | [1][2][6][7] |

| CAS Registry Number | 42509-80-8 | [1][5] |

| Physical Description | Yellow or amber liquid | [1] |

| Boiling Point | 170 °C at 760 mmHg | [1][6] |

| Melting Point | <25 °C | [6][8][9] |

| Density | 1.22 g/cm³ at 20 °C | [1][6] |

| Vapor Pressure | 8.7 x 10⁻⁵ mmHg at 20-25 °C | [1][3] |

| Water Solubility | 69 - 168 mg/L at 20 °C | [4][9] |

| LogP (Kow) | 3.1 - 3.9 | [1][4] |

| pKa | 4.0 | [1] |

| Decomposition Temp. | Decomposes above 200 °C | [1] |

Chemical Structure

This compound is an organic thiophosphate containing a substituted triazole ring.[1] Its formal chemical names are:

-

IUPAC Name: O-[5-chloro-1-(propan-2-yl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[5]

-

CAS Name: O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[5]

The structure consists of a central phosphorus atom double-bonded to a sulfur atom (a phosphorothioate group). This phosphorus is also bonded to two ethoxy groups and, via an oxygen atom, to a heterocyclic ring system. This ring is a 1-isopropyl-5-chloro-1,2,4-triazole moiety.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[4][10]

-

Normal Synaptic Function: In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a nerve signal, and is then rapidly hydrolyzed into choline and acetic acid by AChE to terminate the signal.[10]

-

Inhibition by this compound: Organophosphorus compounds act as inhibitors of AChE.[1] It is important to note that phosphorothioates like this compound are not direct inhibitors but require metabolic activation.[1] Through oxidation, the sulfur atom is replaced by an oxygen atom, forming the more potent "oxon" analogue. This active metabolite then binds to a serine residue in the active site of AChE, phosphorylating the enzyme.[10]

-

Consequence of Inhibition: This phosphorylation renders the AChE enzyme inactive. Consequently, acetylcholine is not broken down and accumulates in the synaptic cleft, leading to excessive and continuous stimulation of cholinergic receptors.[10] This overstimulation results in a cholinergic crisis, which is responsible for the acute toxic effects in insects and mammals.

References

- 1. This compound | C9H17ClN3O3PS | CID 39223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound (Ref: CGA 12223) [sitem.herts.ac.uk]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. Isazophos | CAS#:42509-80-8 | Chemsrc [chemsrc.com]

- 9. Isazophos | 42509-80-8 [amp.chemicalbook.com]

- 10. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Isazofos in Mammalian Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isazofos is an organophosphate pesticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, sub-chronic, and chronic toxicity studies. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of the mechanism of action and experimental workflows to facilitate a deeper understanding of its toxicological properties. While this compound is no longer registered for use as a pesticide in the United States, understanding its toxicological profile remains crucial for risk assessment and the development of safer alternatives.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a range of clinical signs, from excessive salivation and lacrimation to muscle tremors, convulsions, and ultimately, respiratory failure.[3]

Toxicological Data in Mammalian Models

The following tables summarize the available quantitative toxicological data for this compound in various mammalian models.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after a single or multiple doses of a substance administered within 24 hours.

| Species | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 40-60 mg/kg | [1] |

| Rat | Dermal | 290 mg/kg | [1] |

| Rat | Inhalation | 236 mg/m³ (4 hr) | [1] |

| Rabbit | Dermal | >2,020 mg/kg | [4] |

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

| Species | Duration | Route | NOAEL | LOAEL | Effects Observed | Reference |

| Rat | 24 months | Oral (dietary) | 0.1 ppm | 1.0 ppm | Cholinesterase inhibition | [1] |

| Dog | 1 year | Oral | - | - | Cholinesterase inhibition, no gross or histopathological changes | [1] |

Data for a 1-year dog study was mentioned, but specific NOAEL/LOAEL values were not provided in the available search results.

Neurotoxicity

Organophosphate-induced delayed neurotoxicity (OPIDN) is a potential long-term effect of some organophosphates.

| Species | Study Type | Results | Reference |

| Hen | Delayed Neurotoxicity | No evidence of delayed neurotoxicity in oral studies. | [1] |

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material.

| Assay Type | Test System | Results | Reference |

| Ames Test | Salmonella typhimurium | Marked increase in spontaneous mutation frequency. | [2] |

| In vivo Micronucleus Test | Mouse bone marrow cells | Increase in mitotic indices and chromosome aberrations. | [2] |

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on reproductive function and the development of offspring.

| Species | Study Type | Effects Observed | Reference |

| Rat | Developmental Toxicity | Developmental toxicity observed at maternally toxic dose levels. | [1] |

Specific NOAEL/LOAEL values for reproductive and developmental toxicity studies for this compound were not available in the search results. For context, a developmental toxicity study of another organophosphate, flupyrazofos, in rats established a NOAEL of 5 mg/kg/day for both maternal and fetal effects.[5]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These are based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is used to determine the median lethal dose (LD50) of a substance.

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage.

-

Dosing Procedure:

-

A single animal is dosed at a level estimated to be just below the LD50.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until specific stopping criteria are met.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.[6][7][8]

-

Sample Preparation: Blood samples are collected, and red blood cells (erythrocytes) are separated from plasma by centrifugation. Brain tissue can also be homogenized for analysis.

-

Reagent Preparation:

-

Phosphate buffer (pH 7.4).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

-

Assay Procedure (96-well plate format):

-

Add the sample (e.g., erythrocyte lysate or brain homogenate) to the wells.

-

Add the DTNB solution.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoic acid).

-

-

Measurement: The rate of color change is measured spectrophotometrically at 412 nm.

-

Calculation: The enzyme activity is calculated based on the rate of absorbance change.

In Vivo Micronucleus Test (OECD 474)

This assay detects chromosomal damage or damage to the mitotic apparatus.[9][10]

-

Animal Treatment: Rodents (usually mice or rats) are treated with the test substance, typically via the route of human exposure.

-

Dosing: At least three dose levels are used, along with a vehicle control and a positive control.

-

Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after the last dose.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells).

-

Scoring: The number of micronucleated PCEs (MN-PCEs) is counted per a set number of PCEs. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the vehicle control group.

Conclusion

The toxicological profile of this compound is characteristic of an organophosphate pesticide, with its primary mode of action being the potent inhibition of acetylcholinesterase. Acute toxicity data indicate that this compound is highly toxic via oral, dermal, and inhalation routes in mammalian models. Chronic exposure at low levels can lead to significant cholinesterase inhibition. While there is evidence of genotoxicity, further studies would be beneficial to fully characterize this risk. Developmental toxicity has been observed, but primarily at doses that also induce maternal toxicity. Importantly, studies in hens have not shown evidence of delayed neurotoxicity, a significant concern with some other organophosphates. The provided experimental protocols, based on international guidelines, offer a framework for the continued toxicological evaluation of similar compounds. This in-depth guide serves as a critical resource for understanding the hazards associated with this compound and for informing the development of safer alternatives in the future.

References

- 1. This compound | C9H17ClN3O3PS | CID 39223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. extension.okstate.edu [extension.okstate.edu]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of protocols for measuring activities of human blood cholinesterases by the Ellman method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. scribd.com [scribd.com]

- 9. inotiv.com [inotiv.com]

- 10. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Isazofos in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isazofos, an organophosphate insecticide and nematicide, poses a potential risk to aquatic ecosystems due to its inherent toxicity and potential for bioaccumulation. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic organisms. While specific experimental data on the bioconcentration of this compound is limited in publicly available literature, this document synthesizes existing information, including estimated and reported Bioconcentration Factors (BCF), and outlines the standardized experimental protocols for assessing bioaccumulation. Furthermore, it details the primary mechanism of toxic action for organophosphates—acetylcholinesterase inhibition—and describes relevant analytical methodologies for residue detection. This guide is intended to be a valuable resource for researchers and professionals engaged in environmental risk assessment and the development of safer chemical alternatives.

Quantitative Data on Bioaccumulation

Quantitative data on the bioaccumulation of this compound in aquatic organisms is sparse. However, available information suggests a potential for bioconcentration. The primary metric used to quantify the potential for a chemical to concentrate in an aquatic organism from the surrounding water is the Bioconcentration Factor (BCF).

A BCF value is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the water at steady state.[1] According to the US Environmental Protection Agency (EPA), BCF values can be categorized to indicate the degree of bioconcentration potential: low (BCF < 1000), moderate (BCF = 1000 - 5000), and high (BCF > 5000).[1]

The following table summarizes the available quantitative data for this compound. It is important to note that the data is limited and includes an estimated value based on chemical properties and an unverified reported value.

| Parameter | Value | Source | Notes |

| Estimated Bioconcentration Factor (BCF) | 170 | PubChem[2] | Calculated using a log Kow of 3.82 and a regression-derived equation. This suggests a high potential for bioconcentration.[2] |

| Bioconcentration Factor (BCF) | 75 | AERU[3] | Unverified data from online sources, categorized as having a low potential for bioaccumulation.[3] |

Note: The discrepancy between the estimated and reported BCF values highlights the need for definitive experimental studies to accurately characterize the bioaccumulation potential of this compound.

Experimental Protocols for Bioaccumulation Assessment

The standard methodology for determining the bioconcentration of a chemical in fish is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[4] This protocol is designed to characterize the bioaccumulation potential of a substance under controlled laboratory conditions.[4]

The study consists of two primary phases:

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a defined period, typically 28 days, or until a steady state is reached.[4]

-

Depuration Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated medium and observed for a period to determine the rate of elimination of the substance.[4]

Key Parameters of the OECD 305 Protocol:

-

Test Organisms: A variety of fish species can be used, with common examples being Rainbow Trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

-

Exposure Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.[4] Water temperature, pH, and dissolved oxygen levels are carefully controlled and monitored.

-

Test Concentrations: At least two concentrations of the test substance are typically used, along with a control group.[5]

-

Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases for residue analysis.

-

Endpoints: The primary endpoints of the study are the steady-state bioconcentration factor (BCFss) and the kinetic bioconcentration factor (BCFk), which is derived from the uptake and depuration rate constants.[4]

Experimental Workflow Diagram

Caption: OECD 305 Experimental Workflow for Fish Bioaccumulation Studies.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by this compound leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects, including muscle spasms, paralysis, and ultimately, death in severe cases.

Diagram of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Analytical Methodologies

The determination of this compound residues in aquatic organisms is essential for both experimental bioaccumulation studies and environmental monitoring. The analytical process typically involves extraction of the analyte from the biological matrix, a clean-up step to remove interfering substances, and instrumental analysis for quantification.

Sample Preparation

-

Extraction: Solvent extraction is a common method for isolating pesticide residues from fish tissue. A mixture of polar and non-polar solvents, such as acetonitrile and hexane, is often used.

-

Clean-up: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the cleanup of pesticide extracts from complex matrices like fish tissue. It involves a combination of salting-out liquid-liquid extraction and dispersive solid-phase extraction (d-SPE).

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

-

Detectors: For organophosphate analysis, specific detectors such as the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) are commonly used with GC.

The following diagram illustrates a general logical workflow for the analysis of this compound residues in fish tissue.

Caption: Logical Workflow for this compound Residue Analysis in Fish Tissue.

Conclusion

The available data, although limited, suggests that this compound has the potential to bioaccumulate in aquatic organisms. The estimated BCF of 170 and a reported BCF of 75, while not definitive, indicate that this compound warrants further investigation to fully characterize its environmental risk. Standardized experimental protocols, such as the OECD 305 guideline, provide a robust framework for conducting such studies. The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. Continued research, utilizing sensitive analytical methods, is necessary to establish a more comprehensive understanding of the bioaccumulation and potential ecological impact of this compound in aquatic environments. This knowledge is crucial for informing regulatory decisions and guiding the development of more environmentally benign alternatives.

References

- 1. Concepts on Accumulation of Pesticides and Veterinary Drugs in Fish: A Review with Emphasis in Tilapia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H17ClN3O3PS | CID 39223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: CGA 12223) [sitem.herts.ac.uk]

- 4. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. epa.gov [epa.gov]

Isazofos: A Technical Guide to its History, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isazofos is an organophosphate pesticide, specifically an organic thiophosphate, that was developed for its insecticidal and nematicidal properties. It functions as a potent acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target organisms. Though now considered obsolete and unapproved for use in many regions, including the United States and the European Union, a comprehensive understanding of its history, chemical properties, and biological interactions remains crucial for environmental science, toxicology, and the development of safer alternatives. This guide provides an in-depth technical overview of this compound, from its development by Ciba-Geigy to its environmental fate and the experimental protocols used for its study.

History and Development

This compound was first reported in 1974 and subsequently developed and marketed by the Swiss chemical company Ciba-Geigy (a predecessor of Novartis and Syngenta) under various trade names including 'Miral', 'Triumph', and 'Brace'.[1][2][3] Its primary application was for the control of soil insects and nematodes in crops such as turf, maize, and rice.[4] The development of this compound was part of a broader effort within the agrochemical industry to synthesize and screen organophosphorus compounds for potent pesticidal activity. Ciba-Geigy, formed from the merger of Ciba and J.R. Geigy in 1970, had a long history in the development of agricultural chemicals.[2][3] However, due to concerns regarding its toxicity and environmental impact, the use of this compound has been discontinued in many countries.

Chemical Properties and Synthesis

This compound is chemically known as O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[4] It is characterized as a yellow or amber liquid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClN₃O₃PS | [1] |

| Molecular Weight | 313.74 g/mol | [4] |

| Appearance | Yellow or amber liquid | [4] |

| Melting Point | < 25 °C | [4] |

| Boiling Point | Decomposes above 200 °C | [4] |

| XLogP3 | 3.9 | [4] |

Experimental Protocol: Synthesis of this compound

While specific industrial synthesis protocols are proprietary, the general synthesis of this compound, as described in the literature, involves a multi-step process. The following is a generalized protocol based on known organophosphate synthesis:

-

Preparation of the Triazole Ring: The synthesis begins with the formation of the substituted triazole ring. This can be achieved through the reaction of appropriate precursors, such as a substituted hydrazine, with a cyanogen halide followed by cyclization.

-

Phosphorylation: The resulting triazole alcohol is then phosphorylated. This is typically achieved by reacting the triazole intermediate with O,O-diethyl phosphorochloridothioate in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Purification: The crude this compound is then purified using techniques such as distillation or chromatography to remove unreacted starting materials and byproducts.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The inhibition of AChE by this compound is an irreversible or quasi-irreversible process.[5] The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation of the nervous system causes a range of symptoms, from excessive salivation and muscle tremors to paralysis and ultimately death.[5]

References

- 1. This compound (Ref: CGA 12223) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Ciba-Geigy Ltd. -- Company History [company-histories.com]

- 4. This compound | C9H17ClN3O3PS | CID 39223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Isazofos (CAS Number 42509-80-8): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isazofos (CAS No. 42509-80-8) is an organothiophosphate compound recognized for its potent activity as an insecticide and nematicide.[1][2] Belonging to the organophosphate class of chemicals, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and nematodes.[1][2] This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its biochemical properties, environmental fate, and the methodologies employed in its study. While this compound has been primarily used in agricultural contexts, its specific mode of action makes it a subject of interest in neurotoxicological and environmental research. This document is intended to serve as a resource for researchers and scientists in designing and executing studies involving this compound.

Chemical and Physical Properties

This compound is chemically designated as O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[1] It is characterized as a yellow or amber liquid.[2] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇ClN₃O₃PS |

| Molecular Weight | 313.74 g/mol [2] |

| CAS Number | 42509-80-8 |

| Appearance | Yellow or amber liquid[2] |

| Decomposition Temperature | Above 200°C[2] |

| Synonyms | Isazophos, Miral, Triumph, Brace, CGA-12223[1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary research application of this compound stems from its well-defined mechanism of action as an inhibitor of acetylcholinesterase (AChE).[1][2] Like other organophosphates, this compound, likely after metabolic activation to its oxon analog, phosphorylates the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing hyper-excitation, paralysis, and ultimately death in susceptible organisms.[2]

Research Applications

Neurotoxicity Studies

Due to its potent inhibitory effect on AChE, this compound can be utilized as a reference compound in in-vitro neurotoxicity research. Studies in this area may focus on:

-

Comparative toxicology: Evaluating the relative toxicity of new compounds against a known AChE inhibitor.

-

Mechanistic studies: Investigating the downstream cellular effects of AChE inhibition in neuronal cell cultures.

-

Screening for antidotes: Using this compound to induce AChE inhibition in vitro to test the efficacy of potential reactivating agents (oximes) or other therapeutic interventions.

Nematicidal Research

This compound has been primarily used to control plant-parasitic nematodes. In a research context, it can be used in:

-

Screening for novel nematicides: this compound can serve as a positive control in bioassays designed to identify new nematicidal compounds.

-

Resistance studies: Investigating the development of resistance to organophosphate nematicides in nematode populations.

-

Ecological impact studies: Assessing the effects of this compound on non-target soil organisms to understand the broader ecological consequences of its use.

Environmental Fate and Degradation Studies

Understanding the persistence and breakdown of pesticides in the environment is a critical area of research. This compound has been the subject of studies investigating:

-

Biodegradation: Identifying microbial pathways responsible for the degradation of this compound in different soil types.

-

Abiotic degradation: Studying the role of factors like pH, temperature, and sunlight (photolysis) in the breakdown of this compound.[1]

-

Mobility and leaching: Analyzing the movement of this compound through the soil profile to assess the potential for groundwater contamination.

Quantitative Data

Table 1: Mammalian Toxicity Data for this compound

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 40-60 mg/kg |

| LD50 | Rat | Dermal | 118 mg/kg |

| LD50 | Rabbit | Dermal | >3100 mg/kg |

Data sourced from publicly available pesticide information databases. Values should be used for reference only.

Table 2: Environmental Fate of this compound

| Parameter | Medium | Condition | Value | Citation |

| Half-life | Soil | Laboratory | 10 days | [1] |

| Soil | Field | 2.5 - 48.4 days | [1] | |

| Water | pH 5, 20°C | 85 days | [1] | |

| Water | pH 7, 20°C | 48 days | [1] | |

| Water | pH 9, 20°C | 19 days | [1] | |

| Water | Photolysis (pH 7.5) | 4 days | [1] | |

| Soil | Photolysis (pH 5) | 40 days | [1] | |

| Koc | Soil | 91.3 - 385 | [1] |

Experimental Protocols

The following are detailed, representative protocols for key research applications of this compound. These are generalized methods for organophosphates and may require optimization for specific experimental setups.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of ATCI (e.g., 100 mM in water).

-

Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).

-

Prepare serial dilutions of this compound from the stock solution in the appropriate solvent.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the this compound dilutions (or solvent for control) to the respective wells.

-

Add 20 µL of the AChE working solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add 20 µL of ATCI solution to each well.

-

Immediately add 20 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Protocol for In Vitro Nematicidal Bioassay

This protocol is designed to assess the direct toxicity of this compound to nematodes, such as the root-knot nematode Meloidogyne incognita.

Materials:

-

Culture of the target nematode (e.g., M. incognita second-stage juveniles, J2s)

-

This compound stock solution

-

Sterile water or a suitable buffer

-

24-well plates or small petri dishes

-

Inverted microscope

Procedure:

-

Nematode Preparation:

-

Collect second-stage juveniles (J2s) from nematode cultures.

-

Wash the J2s with sterile water to remove any debris.

-

Adjust the concentration of the nematode suspension to approximately 100 J2s per 50 µL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in sterile water in the wells of a 24-well plate. Include a water-only control.

-

Add a known volume of the nematode suspension (e.g., 50 µL containing ~100 J2s) to each well.

-

The final volume in each well should be consistent (e.g., 1 mL).

-

-

Incubation and Observation:

-

Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

-

At specific time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope.

-

Count the number of dead (immotile and straight) and live (motile or S-shaped) nematodes in each well. Probing with a fine needle can confirm mortality if nematodes do not respond.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each this compound concentration at each time point, correcting for any mortality in the control group (using Abbott's formula if necessary).

-

Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration that kills 50% of the population) and LC90 values.

-

Protocol for this compound Residue Analysis in Soil by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms)

-

Soil samples

-

Acetonitrile (extraction solvent)

-

Anhydrous magnesium sulfate and sodium chloride (for QuEChERS extraction)

-

Primary secondary amine (PSA) sorbent (for dispersive solid-phase extraction cleanup)

-

This compound analytical standard

-

Internal standard (e.g., triphenylphosphate)

Procedure:

-

Sample Extraction (QuEChERS method):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an internal standard.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake again for 1 minute and then centrifuge.

-

-

Extract Cleanup (d-SPE):

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a microcentrifuge tube containing PSA and anhydrous MgSO₄.

-

Vortex for 30 seconds and then centrifuge.

-

The resulting supernatant is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard.

-

Quantify the amount of this compound in the soil samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Applications in Drug Development

A thorough review of the scientific literature indicates that this compound is exclusively researched and utilized within the context of its pesticidal properties. There is currently no evidence to suggest any research or application of this compound in the field of drug discovery or development. Its high mammalian toxicity and irreversible inhibition of a critical enzyme make it an unsuitable candidate for therapeutic applications.

Conclusion

This compound, through its potent and specific mechanism of action as an acetylcholinesterase inhibitor, serves as a valuable tool in several areas of scientific research. Its primary applications are in neurotoxicology, nematicidal studies, and environmental science. This technical guide provides a foundational understanding of its properties and the experimental methodologies used to study it. While its use as an active agricultural product is declining in many regions, its utility as a reference compound in research remains relevant for scientists and professionals in related fields.

References

Cholinesterase Inhibition by Isazofos and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isazofos is an organothiophosphate pesticide that has been used for the control of soil insects.[1] Like other compounds in its class, its primary mechanism of toxicity is the disruption of the cholinergic nervous system through the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

A crucial aspect of this compound's mode of action is its nature as a phosphorothioate, which means it is a relatively poor inhibitor of cholinesterases in its parent form.[1] It requires metabolic activation to its oxygen analog, or "oxon," to become a potent inhibitor. This bioactivation process is a key determinant of its toxicity.

Metabolic Activation of this compound

The conversion of this compound to its active metabolite, this compound-oxon, is a critical step in its toxicodynamics. This transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases found predominantly in the liver.

The key metabolic reaction is an oxidative desulfuration, where the sulfur atom double-bonded to the phosphorus atom is replaced by an oxygen atom. This conversion significantly increases the electrophilicity of the phosphorus atom, making the oxon metabolite a much more potent inhibitor of cholinesterases.

Metabolic Activation of this compound.

Mechanism of Cholinesterase Inhibition

The active metabolite, this compound-oxon, is a potent irreversible inhibitor of both AChE and BChE. The inhibition occurs through the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification effectively renders the enzyme non-functional.

The mechanism can be summarized in the following steps:

-

Binding: The this compound-oxon molecule binds to the active site of the cholinesterase enzyme.

-

Phosphorylation: The electrophilic phosphorus atom of the oxon is attacked by the hydroxyl group of the active site serine residue. This results in the formation of a stable, covalent phosphate-enzyme complex.

-

Aging: Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the dealkylation of the phosphate group. This process further strengthens the enzyme-inhibitor bond, making reactivation by oximes (standard antidotes for organophosphate poisoning) more difficult.

Mechanism of Cholinesterase Inhibition.

Quantitative Data on Cholinesterase Inhibition

A thorough review of the available scientific literature did not yield specific IC50 or Ki values for this compound or its primary metabolite, this compound-oxon, against either AChE or BChE. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity.

To provide context for the expected potency of this compound-oxon, the following tables present quantitative inhibition data for other well-characterized organophosphate oxons, such as chlorpyrifos-oxon and diazinon-oxon. It is important to note that these values are for illustrative purposes and may not be directly representative of this compound-oxon.

Table 1: Illustrative IC50 Values for Acetylcholinesterase (AChE) Inhibition by Organophosphate Oxons

| Compound | Enzyme Source | IC50 (nM) | Reference |

| Chlorpyrifos-oxon | Rat Brain | 10 | [2] |

| Diazinon-oxon | Rat Brain | ~2,000 | [3] |

Table 2: Illustrative Bimolecular Rate Constants (ki) for Cholinesterase Inhibition by Organophosphate Oxons

| Compound | Enzyme | ki (M⁻¹min⁻¹) | Reference |

| Chlorpyrifos-oxon | Human Recombinant AChE | 9.3 x 10⁶ | [4] |

| Chlorpyrifos-oxon | Human Serum BChE | 1.65 x 10⁹ | [4] |

| Diazinon-oxon | Neonatal Rat Brain ChE | 0.02 nM⁻¹hr⁻¹ | [3] |

Note: The units for ki may vary between studies.

Experimental Protocols

The following section outlines a detailed, generalized protocol for determining the in vitro inhibition of AChE and BChE, based on the widely used Ellman's method. This colorimetric assay is a standard procedure for screening cholinesterase inhibitors.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine and a corresponding acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Butyrylcholinesterase (BChE) from a suitable source (e.g., equine serum, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound and this compound-oxon (or other test inhibitors)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Cholinesterase Inhibition Assay Workflow.

Detailed Procedure

-

Reagent Preparation:

-

Prepare stock solutions of AChE or BChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate.

-

Prepare a stock solution of ATCI or BTCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of the inhibitor (e.g., this compound-oxon) in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Protocol (96-well plate format):

-

To each well, add:

-

Phosphate buffer

-

Inhibitor solution at various concentrations (or solvent for control wells)

-

Enzyme solution (AChE or BChE)

-

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of the substrate (ATCI or BTCI) and DTNB to each well.

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) for a kinetic assay, or after a fixed time point for an endpoint assay.

-

-

Controls:

-

Blank: Contains all reagents except the enzyme.

-

Negative Control (100% activity): Contains all reagents and the solvent used for the inhibitor.

-

Positive Control: Contains a known cholinesterase inhibitor at a concentration expected to give significant inhibition.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

This compound exerts its toxic effects through the metabolic conversion to its oxon metabolite, which is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. The inhibition mechanism involves the irreversible phosphorylation of a serine residue in the active site of these enzymes. While specific quantitative data on the inhibitory potency of this compound and its metabolites are lacking in the public domain, the experimental protocols and mechanistic understanding provided in this guide offer a robust framework for researchers and scientists to investigate the cholinesterase-inhibiting properties of this and other organophosphate compounds. Further research is warranted to determine the specific kinetic parameters of this compound and its metabolites to better characterize their toxicological profile.

References

- 1. This compound | C9H17ClN3O3PS | CID 39223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Isazofos in Soil Samples

Abstract

This application note provides detailed methodologies for the detection and quantification of Isazofos, an organophosphorus pesticide, in soil samples. The protocols described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with appropriate sample extraction and cleanup procedures. This document includes comprehensive experimental protocols, tabulated quantitative data for easy comparison of method performance, and visual diagrams of the experimental workflows.

Introduction

This compound is a non-systemic insecticide and nematicide used to control a variety of soil-dwelling insects and nematodes in crops. Due to its potential toxicity and environmental persistence, accurate and sensitive analytical methods are crucial for monitoring its residues in soil. This application note outlines validated methods for the extraction, cleanup, and analysis of this compound from soil matrices, ensuring reliable and reproducible results. The methods described are based on established analytical principles for organophosphorus pesticide analysis.

Analytical Methods

The two primary chromatographic methods for the determination of this compound in soil are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

-

Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Common detectors for organophosphorus pesticide analysis include the Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Mass Spectrometry (MS).

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of thermally labile or non-volatile pesticides.[1] When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS), HPLC offers high selectivity and sensitivity.[1][2]

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical for accurate analysis and to minimize matrix interference.

Protocol 1: Generic Soil Sample Pre-treatment

-

Sample Collection: Collect soil samples from the desired depth using a clean auger or corer.

-

Homogenization: Air-dry the soil samples at room temperature, then pulverize them using a mortar and pestle.

-

Sieving: Pass the pulverized soil through a 2 mm sieve to remove stones and large debris. Store the sieved soil in a clean, labeled container at 4°C until extraction.

Extraction and Cleanup

The choice of extraction and cleanup method depends on the soil type, the required limit of detection, and the available instrumentation.

Protocol 2: Ultrasonic Extraction

This method is suitable for a wide range of soil types and provides good extraction efficiency.

-

Extraction:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.[3]

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 30°C.[4]

-

Centrifuge the mixture at 4000 rpm for 5 minutes.[3]

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

-

Combine the supernatants.[3]

-

-

Cleanup (optional, if matrix interference is high):

-

The extract can be cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.[5]

-

Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v).

-

Elute the this compound with 5 mL of acetonitrile.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen before analysis.[5]

-

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single step, making it highly efficient for multi-residue analysis.[6]

-

Extraction:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

The resulting supernatant is ready for GC or HPLC analysis.

-

Instrumental Analysis

Gas Chromatography (GC) Method

Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Start at 150°C, ramp to 220°C at 5°C/min, then to 260°C at 20°C/min, hold for 2 min.[7] |

| Detector Temperature | 280°C (NPD) or MS transfer line at 280°C |

| MS Parameters | (If using MS) Electron Impact (EI) ionization at 70 eV. Scan range 50-500 m/z. |

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: An HPLC system with a Diode-Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS).

| Parameter | Condition |

| Column | C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[4] |

| Injection Volume | 10 µL |

| Detector | DAD at 245 nm or MS/MS with Electrospray Ionization (ESI) in positive mode. |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including this compound, in soil using the described methods. These values are indicative and should be validated in the user's laboratory.

| Parameter | GC-NPD/MS | HPLC-DAD/MS | Reference |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | 0.02 - 1 µg/kg | [5][7][8] |

| Limit of Quantification (LOQ) | 0.05 - 2 µg/kg | 0.06 - 5 µg/kg | [2][9][10] |

| Linearity (r²) | > 0.99 | > 0.99 | [7][10][11] |

| Recovery (%) | 85 - 110% | 80 - 115% | [2][7][11][12] |

| Precision (RSD %) | < 15% | < 15% | [7][10][11] |

Diagrams

Caption: Experimental workflow for this compound detection in soil.

Caption: QuEChERS protocol workflow.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the determination of this compound in soil samples. The combination of efficient extraction and cleanup techniques with sensitive GC and HPLC systems allows for the accurate quantification of this compound at trace levels. It is recommended that each laboratory validates the chosen method with their own equipment and specific soil matrices to ensure data quality and accuracy.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ars.usda.gov [ars.usda.gov]

- 3. agilent.com [agilent.com]

- 4. josa.ro [josa.ro]

- 5. researchinventy.com [researchinventy.com]

- 6. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Isazofos Residue Analysis in Agricultural Products

Introduction

Isazofos is an organophosphate insecticide and nematicide used to control a variety of soil and foliar pests in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to control the amount of this compound permissible in food products.[1][2] Monitoring this compound residues in agricultural commodities is crucial to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the analysis of this compound residues in various agricultural products, intended for researchers, scientists, and professionals in related fields. The primary method described is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Principle

The analytical procedure involves two main stages: sample preparation and instrumental analysis.[5] The QuEChERS method is employed for the extraction and cleanup of this compound residues from the sample matrix.[3][4][5][6] This technique utilizes a simple two-step process involving an initial extraction with an organic solvent (acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, pigments, and sugars.[3][5] The final, cleaned extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides separation, identification, and quantification of this compound.[7][8][9]

Logical Flow of this compound Residue Analysis

Caption: Overall workflow for this compound residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method (AOAC 2007.01 Protocol)

This protocol is adapted from the widely used AOAC Official Method 2007.01 for pesticide residue analysis in foods.[3]

a. Materials and Reagents:

-

Homogenizer or blender

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for dSPE

-

Centrifuge capable of >3000 x g

-

Vortex mixer

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent (for high-fat samples)

-

Graphitized Carbon Black (GCB) (for samples with high pigment content)

-

This compound analytical standard

-

Internal Standard (e.g., Triphenylphosphate)

b. Protocol Steps:

-

Homogenization: Weigh a representative portion of the agricultural product (e.g., 1-2 kg of fruits or vegetables). Chop, grind, or blend the sample until a homogeneous paste is obtained.[6][10] For samples with low water content (<25%), it may be necessary to add a specific amount of water before homogenization.[6]

-

Extraction:

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[5]

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add an appropriate amount of internal standard solution.

-

Cap the tube and shake vigorously for 1 minute.[3]

-

Add the pre-packaged extraction salts (6 g anhydrous MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate tribasic dihydrate, 0.75 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes. The sample will separate into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.[6]

-

-

Dispersive SPE (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE cleanup tube. The composition of the dSPE tube depends on the sample matrix.[3][5]

-

General Fruits & Vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA.

-

Samples with Fats/Waxes (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18.

-

Samples with Pigments (e.g., leafy greens, peppers): 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg GCB.

-

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the supernatant into an autosampler vial.

-

The extract is now ready for GC-MS analysis.[3]

-

QuEChERS Experimental Workflow

Caption: Step-by-step QuEChERS sample preparation workflow.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

a. Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector.[8]

-

Mass Spectrometer (MS) detector, such as a single quadrupole or triple quadrupole.[7][11]

-

Capillary GC column suitable for pesticide analysis (e.g., DB-5ms or equivalent).[8]

b. Typical GC-MS Operating Conditions:

| Parameter | Typical Value |

| GC System | Agilent 6890N GC / 5975B MSD or equivalent[8] |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[8] |

| Oven Program | Initial 70°C (hold 2 min), ramp to 150°C at 25°C/min, ramp to 200°C at 3°C/min, ramp to 280°C at 8°C/min (hold 10 min) |

| MSD Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions for this compound | m/z 313 (Molecular Ion), 188, 160 (Quantification/Confirmation Ions) |

c. Calibration and Quantification: Prepare a series of calibration standards of this compound in a blank matrix extract to compensate for matrix effects. A typical calibration range would be 5 to 200 ng/mL. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve. The concentration of this compound in the sample is determined by comparing its peak area ratio to the calibration curve.

Data Presentation

Table 1: Maximum Residue Limits (MRLs) for this compound in Select Agricultural Products

MRLs can vary by country and regulatory body. The following table provides examples of established MRLs.[1][2][12]

| Commodity | MRL (mg/kg) |

| Garlic | 0.01 |

| Welsh onion | 0.2 |

| Kale | 0.2 |

| Wheat | 0.2 |

| Japanese apricot | 0.3 |

| Peach | 0.3 |

| Pear | 0.3 |

| Jujube | 0.1 |

| Peanut | 0.1 |

Note: Users should always consult the official MRL database of the relevant regulatory authority for the most current values.

Table 2: Typical Method Performance Data

The following data represents typical performance characteristics for the analysis of this compound using the QuEChERS and GC-MS method.[3]

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recovery (at 0.01, 0.05, 0.1 mg/kg) | 85 - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

- 1. agriexchange.apeda.gov.in [agriexchange.apeda.gov.in]

- 2. bcz-cbl.be [bcz-cbl.be]

- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 4. QuEChERS: About the method [quechers.eu]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. cromlab-instruments.es [cromlab-instruments.es]

- 10. food-safety.com [food-safety.com]

- 11. scispec.co.th [scispec.co.th]

- 12. mfds.go.kr [mfds.go.kr]

Application of Isazofos in Nematicide Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isazofos is an organophosphate nematicide and insecticide that has been utilized for the control of a variety of soil-dwelling pests. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of nematodes and insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target organism. These application notes provide a summary of the available data on the efficacy of this compound against specific plant-parasitic nematodes and detailed protocols for conducting nematicide efficacy studies.

Data Presentation: Efficacy of this compound Against Plant-Parasitic Nematodes

The following tables summarize the quantitative data from a study evaluating the efficacy of this compound against lance (Hoplolaimus galeatus) and stunt (Tylenchorhynchus dubius) nematodes on turfgrass.

Table 1: Efficacy of this compound against Hoplolaimus galeatus on Turfgrass

| Application Rate (kg a.i./ha) | Application Method | Days After First Application | Mean Number of Nematodes / 100 cm³ soil | Percent Control |

| 2.3 | High-Pressure Injection (30° nozzle) | 32 | 45 | 55% |

| 2.3 | High-Pressure Injection (60° nozzle) | 32 | 40 | 60% |

| Control | Untreated | 32 | 100 | 0% |

| 2.3 | High-Pressure Injection (60° nozzle) | 61 (after 2nd application) | 25 | 75% |

| Control | Untreated | 61 | 100 | 0% |

Table 2: Efficacy of this compound against Tylenchorhynchus dubius on Turfgrass

| Application Rate (kg a.i./ha) | Application Method | Days After First Application | Mean Number of Nematodes / 100 cm³ soil | Percent Control |

| 2.3 | High-Pressure Injection (30° nozzle) | 32 | 110 | 45% |

| 2.3 | High-Pressure Injection (60° nozzle) | 32 | 90 | 55% |

| Control | Untreated | 32 | 200 | 0% |

| 2.3 | High-Pressure Injection (60° nozzle) | 61 (after 2nd application) | 60 | 70% |

| Control | Untreated | 61 | 200 | 0% |

Experimental Protocols

Protocol 1: Efficacy of this compound against Turfgrass Nematodes (Hoplolaimus galeatus and Tylenchorhynchus dubius)